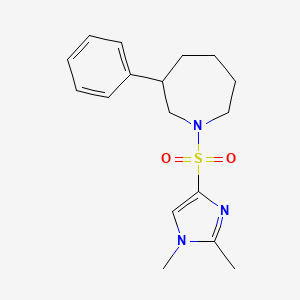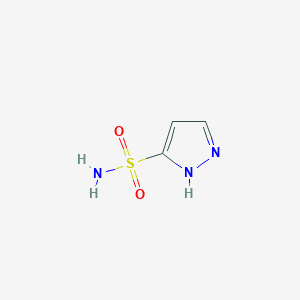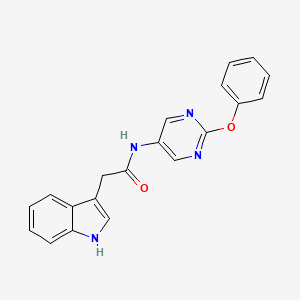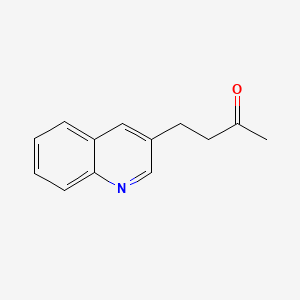
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . It also contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) and an azepane ring (a seven-membered saturated ring with one nitrogen atom and six carbon atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a method highlighted in recent advances in the regiocontrolled synthesis of substituted imidazoles . The phenyl group and azepane ring could be added through various organic reactions, but the specifics would depend on the exact synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the three rings (imidazole, phenyl, and azepane) likely being the most rigid parts of the molecule. The sulfonyl groups (-SO2-) would add polarity to the molecule .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it would depend on the conditions and reagents used. The imidazole ring is known to participate in various reactions, particularly as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar sulfonyl groups and the planar nature of the imidazole and phenyl rings would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Farnesyltransferase Inhibitor and Antitumor Activity
- A structurally related compound, BMS-214662, demonstrated potent preclinical antitumor activity as a farnesyltransferase inhibitor. This compound, which shares the imidazole and sulfonyl functional groups with the target compound, showed promising results in a mutated K-Ras bearing HCT-116 human colon tumor model and has been advanced into human clinical trials (Hunt et al., 2000).
Synthesis of Polyhydroquinoline Derivatives
- The compound 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, which is related to the target compound, was used as a catalyst in the synthesis of polyhydroquinoline derivatives. This synthesis method offers a clean, simple approach with high yields over a short reaction time (Khaligh, 2014).
Polarographic Study of Alkyl Imidazolyl Sulfoxides and Sulfides
- Alkyl imidazolyl sulfoxides and sulfides, which are structurally similar to the target compound, have been studied polarographically. This research focused on their reducibility and adsorptivity, which is important for understanding their electrochemical properties (Johansson & Wendsjö, 1983).
Investigation of Tautomeric Behavior in Sulfonamide Derivatives
- Sulfonamide derivatives, which share structural similarities with the target compound, have been investigated for their molecular conformation or tautomeric forms. These forms are directly related to pharmaceutical and biological activities, and the study employed spectroscopic methods to identify these forms (Erturk et al., 2016).
Synthesis of Hexahydroquinolines Using Ionic Liquid
- An ionic liquid similar to the target compound, 1,3-disulfonic acid imidazolium hydrogen sulfate, was synthesized and used as a catalyst for the preparation of hexahydroquinolines. This illustrates the utility of such compounds in catalyzing organic reactions (Zare et al., 2013).
Dimethyl Sulfoxide in Synthesis of Quinoxaline Derivatives
- The use of dimethyl sulfoxide, a compound related to the target chemical, in the synthesis of N-heterocycle-fused quinoxalines has been reported. This highlights the versatility of sulfoxide compounds in organic synthesis (Xie et al., 2017).
Nucleophilic Addition to N-Acyliminium Ions
- The target compound's structural relative, 2-phenylimidazo[1,2-a]pyridine, has been used in a copper-catalyzed nucleophilic addition reaction. This showcases the reactivity of imidazole-based compounds in organic synthesis (Park & Jun, 2017).
One-Carbon Transfer Reactions of Tetrahydrofolate Coenzyme Model
- Imidazolinium iodide, a compound with structural resemblance to the target chemical, has been used as a model for tetrahydrofolate coenzyme in transfer reactions. This research highlights the potential of imidazole derivatives in biochemical studies (Bing & Jin, 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-3-phenylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-18-17(13-19(14)2)23(21,22)20-11-7-6-10-16(12-20)15-8-4-3-5-9-15/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFQGFLUCKPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)
![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)



![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)